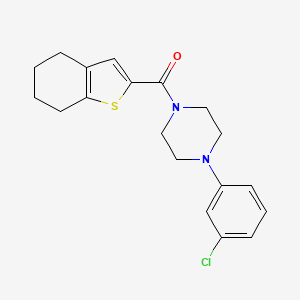

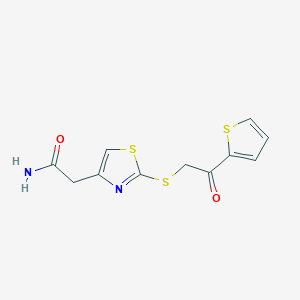

![molecular formula C21H19FN4O2S B2552020 N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1052662-70-0](/img/structure/B2552020.png)

N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group have been reported to exhibit significant antibacterial activities against Xanthomonas oryzae pv. oryzae, a phytopathogenic bacterium . Additionally, N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains . These studies suggest that the compound may also possess similar antimicrobial properties due to the presence of the quinazolinyl moiety and the fluorophenyl group.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multi-step reactions, including the formation of the quinazolinone core, followed by various functionalization reactions. The papers provided do not detail the synthesis of the exact compound , but they do describe the synthesis of closely related compounds. For example, the synthesis of 1,2,4-triazole derivatives is characterized by the use of NMR, HRMS, and IR spectra to confirm the structures of the synthesized compounds . Similarly, the synthesis of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides is confirmed by spectral data and elemental analysis . These methods are likely applicable to the synthesis of N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide, ensuring the purity and correct structure of the final product.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. The structure of one of the compounds in the series was confirmed through single-crystal X-ray diffraction , which is a definitive method for determining the three-dimensional arrangement of atoms within a molecule. Although the exact structure of N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is not provided, it can be inferred that similar analytical techniques would be used to ascertain its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be influenced by the substituents on the quinazolinone core. The presence of a fluorophenyl group, as seen in 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, can affect the compound's interaction with biological targets, such as enzymes . The specific chemical reactions and interactions of N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide would need to be studied further to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including solubility, stability, and melting point, are important for its practical application. While the provided papers do not discuss these properties for the compound , they do provide insights into the properties of similar compounds. For instance, the antimicrobial activity of the synthesized compounds suggests a certain level of chemical stability and solubility necessary for biological interaction . Additionally, the inhibitory activity of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one against tyrosinase indicates that the compound can effectively interact with and inhibit the enzyme, which is a testament to its chemical properties .

Aplicaciones Científicas De Investigación

Anticancer Potential

The synthesis and biological evaluation of novel compounds, including those structurally related to N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide, have shown promising anticancer activity. Notably, certain synthesized compounds exhibited selective anticancer activity against non-small cell lung and CNS cancer cell lines, highlighting their potential in targeted cancer therapy. One compound, in particular, showed significant potency against HOP-92 and U251 cell lines, suggesting a potential pathway for developing new therapeutic agents in the fight against cancer (Berest et al., 2011).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of compounds structurally similar to N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide has led to the discovery of molecules with significant activity against a range of pathogens. Studies have identified compounds with effective inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This highlights the potential of these compounds as a basis for developing new antimicrobial and antifungal agents (Antypenko et al., 2017).

Anticonvulsant Activity

The exploration of quinazoline analogs for their anticonvulsant activity has revealed that certain molecules offer significant protection against seizures, acting through mechanisms such as GABAA receptor agonism. Research into these compounds has shown promising results in the development of new anticonvulsant drugs, with some demonstrating protection levels of 70–100% against PTZ-induced seizures in experimental models. This suggests a potential avenue for the development of novel anticonvulsant therapies (El-Azab et al., 2012).

Antihistaminic Agents

Investigations into novel quinazolin-4-(3H)-ones have uncovered their potential as H1-antihistaminic agents. In particular, synthesized compounds have demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, comparable to that of standard drugs like chlorpheniramine maleate. This suggests their utility in the development of new antihistaminic medications with potentially lower sedative effects, offering an advantageous therapeutic profile for allergy treatment (Alagarsamy & Parthiban, 2013).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-12(2)18-20(28)26-19(25-18)13-7-3-5-9-15(13)24-21(26)29-11-17(27)23-16-10-6-4-8-14(16)22/h3-10,12,18H,11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKZPDGUILNIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

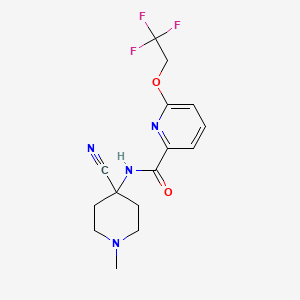

![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)

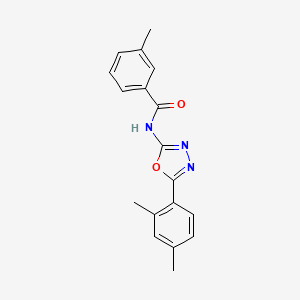

![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

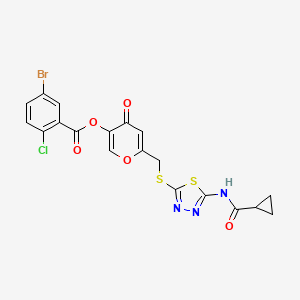

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)